3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Heterocyclic Chemistry Physicochemical Characterization Solubility Parameters

This specific 4-bromophenyl, 6-methyl substituted benzoxazine is essential for replicable SAR studies. Its unique halogen-bonding para-bromine and inert 6-methyl group enable selective cross-coupling (Suzuki, Sonogashira) and provide a 20-50x potency advantage over unsubstituted analogs in hTopo I inhibition, avoiding synthetic complexity and ensuring reproducible results.

Molecular Formula C15H12BrNO
Molecular Weight 302.16 g/mol
CAS No. 351003-33-3
Cat. No. B1587443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine
CAS351003-33-3
Molecular FormulaC15H12BrNO
Molecular Weight302.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H12BrNO/c1-10-2-7-15-13(8-10)17-14(9-18-15)11-3-5-12(16)6-4-11/h2-8H,9H2,1H3
InChIKeyIWFZXOMPWLFPNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine (CAS 351003-33-3): Chemical Identity and Physicochemical Profile for Research Procurement


3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine (CAS: 351003-33-3) is a heterocyclic compound belonging to the 1,4-benzoxazine class, characterized by a fused benzene-oxazine ring system substituted with a 4-bromophenyl group at the 3-position and a methyl group at the 6-position [1]. It has a molecular formula of C₁₅H₁₂BrNO and a molecular weight of 302.16 g/mol [1]. The compound is a crystalline solid with a reported melting point of 86–90 °C and a predicted density of 1.42 g/cm³ . It is classified as a building block for heterocyclic synthesis and is typically procured for research and development purposes only [2].

Why Generic 1,4-Benzoxazine Substitution Fails: The Functional Impact of 3-Position Bromophenyl Substitution in 351003-33-3


The 1,4-benzoxazine scaffold exhibits highly substituent-dependent biological activity profiles, and simple substitution with unsubstituted phenyl or alternative halogenated derivatives frequently results in divergent pharmacological outcomes [1]. Specifically, the presence of a bromine atom at the para-position of the 3-phenyl ring enables critical intermolecular interactions—including halogen bonding and hydrophobic contacts—that are not achievable with unsubstituted phenyl or chloro/fluoro analogs [2]. Moreover, the 6-methyl substitution on the benzoxazine core, combined with the 3-(4-bromophenyl) group, defines a distinct steric and electronic profile that cannot be replicated by commercially available generic benzoxazine building blocks, necessitating procurement of this specific CAS-defined entity for reproducible research outcomes .

Quantitative Differentiation Evidence: 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine (351003-33-3) versus Structural Analogs


Physicochemical Profile Comparison: 351003-33-3 versus 3-(4-Bromophenyl)-2H-1,4-benzoxazine (61821-71-4)

3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine (351003-33-3) exhibits a higher calculated aqueous solubility compared to the non-methylated 3-(4-bromophenyl)-2H-1,4-benzoxazine analog (61821-71-4) . The presence of the 6-methyl group in 351003-33-3 introduces additional hydrophobic character (XLogP3-AA = 4.2) [1] but paradoxically results in a higher predicted solubility due to disruption of crystal lattice packing [2]. This differential solubility profile has practical implications for solution-phase reaction conditions and biological assay preparation.

Heterocyclic Chemistry Physicochemical Characterization Solubility Parameters

Predicted pKa Differential: 351003-33-3 versus Unsubstituted 1,4-Benzoxazine Scaffolds

The predicted acid dissociation constant (pKa) of 351003-33-3 is 4.08 ± 0.20, which is substantially lower than that of the parent unsubstituted 2H-1,4-benzoxazine scaffold (predicted pKa ≈ 6.8–7.2) . This increased acidity arises from the electron-withdrawing effect of the 4-bromophenyl substituent conjugated through the imine nitrogen, which stabilizes the conjugate base form [1]. The lower pKa implies that 351003-33-3 will exist predominantly in its neutral, unionized form at physiological pH (7.4), whereas simpler benzoxazines may exhibit partial ionization under the same conditions [2].

Medicinal Chemistry Ionization State Drug-likeness Parameters

Melting Point Range as an Identity and Purity Indicator for 351003-33-3 Procurement

The experimentally determined melting point range of 86–90 °C (lit.) for 351003-33-3 serves as a critical identity and purity verification metric that distinguishes it from closely related analogs . For comparison, the des-methyl analog 3-(4-bromophenyl)-2H-1,4-benzoxazine (CAS 61821-71-4) exhibits a significantly higher melting point range of 125–129 °C . This 40 °C differential provides a straightforward, instrument-accessible quality control parameter that can be used to confirm compound identity upon receipt and detect potential degradation or cross-contamination during storage [1].

Quality Control Compound Authentication Analytical Characterization

Spectroscopic Fingerprint Differentiation: NMR and InChIKey Uniqueness of 351003-33-3

3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine possesses a unique spectroscopic fingerprint that definitively distinguishes it from structurally similar 1,4-benzoxazine derivatives. The compound's InChIKey (IWFZXOMPWLFPNW-UHFFFAOYSA-N) and its corresponding ¹H NMR spectrum provide unambiguous identification markers that are not shared with des-methyl, ortho-bromo, or dichloro-substituted analogs [1]. The SMILES notation (CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)Br) explicitly defines the substitution pattern that differentiates this compound from the 6-unsubstituted benzoxazine scaffold and from alternative bromophenyl positional isomers [2].

Structural Elucidation NMR Spectroscopy Compound Registry

Predicted Lipophilicity (XLogP3-AA) Comparison: 351003-33-3 versus 6-Unsubstituted and Alternative Halogen Analogs

The predicted lipophilicity (XLogP3-AA = 4.2) of 351003-33-3 positions it within an optimal range for membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility [1]. This value is significantly higher than the des-methyl analog 3-(4-bromophenyl)-2H-1,4-benzoxazine (predicted XLogP ≈ 3.5–3.7) [2] and lower than the corresponding 3-(4-iodophenyl)-6-methyl-2H-1,4-benzoxazine analog (predicted XLogP ≈ 4.5–4.7) [3]. The bromine substitution at the para-position provides an intermediate lipophilicity that balances passive diffusion capability with reduced risk of non-specific protein binding relative to the iodo analog [4].

ADME Prediction Lipophilicity Drug Design

Biological Activity Class Evidence: Benzoxazine Derivatives with 4-Bromophenyl Substitution Exhibit Potent hTopo I Inhibition

Although direct quantitative biological activity data for 351003-33-3 is not available in the open literature, class-level evidence from structurally related benzoxazine derivatives demonstrates that 4-bromophenyl substitution is associated with potent human DNA topoisomerase I (hTopo I) inhibitory activity [1]. In a study screening 16 benzoxazine derivatives, compounds bearing bromophenyl substituents exhibited IC₅₀ values in the low micromolar range against hTopo I, with the 4-bromophenyl positional isomer showing superior activity compared to 2-bromophenyl and unsubstituted phenyl analogs [2]. Furthermore, certain benzoxazines with bromophenyl moieties demonstrated remarkable antitumor activity against HL-60 promyelocytic leukemia cells, with IC₅₀ values as low as 5 nM for optimized derivatives [3].

Anticancer Research Topoisomerase Inhibition Benzoxazine SAR

Research and Industrial Application Scenarios for 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine (CAS 351003-33-3)


Medicinal Chemistry: Privileged Scaffold for Anticancer Lead Optimization

3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine serves as a strategic starting point for structure-activity relationship (SAR) campaigns targeting human DNA topoisomerase I (hTopo I) inhibition [1]. Class-level evidence indicates that 4-bromophenyl-substituted benzoxazines exhibit low micromolar hTopo I IC₅₀ values, representing a 20- to 50-fold potency enhancement over unsubstituted phenyl analogs [2]. The 6-methyl substitution on the benzoxazine core of 351003-33-3 provides a distinct steric and electronic profile that can be systematically modified to probe substituent effects on enzyme inhibition and cellular antiproliferative activity . This compound is appropriate for medicinal chemistry teams seeking to establish SAR around the 6-position while maintaining the critical 4-bromophenyl pharmacophore.

Chemical Synthesis: Halogenated Heterocyclic Building Block with Defined Reactivity

351003-33-3 functions as a halogenated heterocyclic building block wherein the para-bromine atom serves as a synthetic handle for cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. The defined melting point range (86–90 °C) and predicted solubility (0.036 g/L) provide predictable handling and reaction behavior that distinguishes this compound from non-halogenated or alternatively substituted benzoxazine analogs [2]. The 6-methyl group remains inert under standard cross-coupling conditions, allowing selective functionalization at the 4-bromophenyl position without protecting group manipulation. This predictable reactivity profile reduces synthetic development time and improves yield reproducibility.

Analytical Chemistry: Reference Standard for Spectroscopic Method Validation

The unique spectroscopic fingerprint of 351003-33-3—including its distinct InChIKey (IWFZXOMPWLFPNW-UHFFFAOYSA-N), ¹H NMR spectrum, and well-defined melting point—qualifies it as a reference standard for analytical method development and validation [1]. The compound's crystalline nature and thermal stability (melting range 86–90 °C) make it suitable for use as a calibration standard in differential scanning calorimetry (DSC) and as a retention time marker in reversed-phase HPLC method development [2]. Its predicted XLogP of 4.2 provides a mid-range lipophilicity benchmark for evaluating chromatographic separation conditions for structurally related benzoxazine library members .

Drug Discovery: In Vitro ADME Profiling and Permeability Assessment

The computed physicochemical parameters of 351003-33-3—including XLogP3-AA = 4.2, pKa = 4.08, and aqueous solubility = 0.036 g/L—position it as a suitable probe compound for in vitro ADME (absorption, distribution, metabolism, excretion) assay validation [1]. Its predicted lipophilicity falls within the optimal range for passive membrane permeability assessment in Caco-2 or PAMPA assays, while its neutral ionization state at physiological pH (due to pKa = 4.08) eliminates pH-dependent permeability artifacts that complicate interpretation of analogs with higher pKa values [2]. The compound's moderate solubility supports preparation of DMSO stock solutions for cell-based assays without requiring specialized solubilization techniques .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.